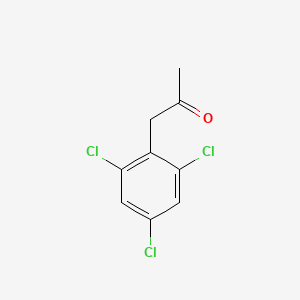

1-(2,4,6-Trichlorophenyl)propan-2-one

Description

The exact mass of the compound this compound is 235.956248 g/mol and the complexity rating of the compound is 183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,6-trichlorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O/c1-5(13)2-7-8(11)3-6(10)4-9(7)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGBVBPQZPYPSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601035765 | |

| Record name | 1-(2,4,6-Trichlorophenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228284-86-3 | |

| Record name | 1-(2,4,6-Trichlorophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228284-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4,6-Trichlorophenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Contemporary Organic Chemistry Research

The importance of 1-(2,4,6-trichlorophenyl)propan-2-one in modern organic chemistry is intrinsically linked to the high value of the molecules that can be synthesized from it. Heterocyclic compounds, particularly those containing nitrogen, are fundamental to the development of new therapeutic agents and crop protection chemicals. This compound provides an accessible route to a range of these valuable molecules.

The trichlorinated phenyl ring is a key feature, influencing the compound's reactivity and the properties of its derivatives. The chlorine atoms act as electron-withdrawing groups, which can activate the adjacent methylene (B1212753) group for various reactions. Furthermore, the substitution pattern on the aromatic ring is often a crucial element in the biological activity of the final product, contributing to factors such as binding affinity to target enzymes and metabolic stability.

A prime example of its significance is its role as a key building block in the synthesis of the fungicide pydiflumetofen. wikipedia.orggoogle.comresearchgate.net Pydiflumetofen is a succinate (B1194679) dehydrogenase inhibitor (SDHI), a class of fungicides that plays a critical role in managing fungal diseases in a wide range of crops. The synthesis of such a commercially important agrochemical underscores the industrial relevance of this compound.

Overview of Established Research Trajectories for the Compound

Established Synthetic Routes to this compound

The primary established method for synthesizing this compound is centered around the reactivity of 2,4,6-trichlorobenzoyl chloride. This pathway is notable for its use of readily available starting materials.

A principal synthetic route involves the reaction of 2,4,6-trichlorobenzoyl chloride with acetone (B3395972). In this process, the acetone molecule, typically after being deprotonated by a base to form an enolate, acts as a nucleophile. The acetone enolate attacks the electrophilic carbonyl carbon of the 2,4,6-trichlorobenzoyl chloride. This is a nucleophilic acyl substitution reaction, which results in the formation of this compound and the elimination of a chloride ion. The steric hindrance from the ortho-chlorine atoms on the benzoyl chloride can influence the reaction rate and conditions required.

The compound 2-(2,4,6-trichlorophenyl)acetic acid is a known chemical substance and a key structural isomer of the benzoic acid derivative. nih.gov While its role as a direct intermediate in the synthesis starting from 2,4,6-trichlorobenzoyl chloride and acetone is not part of a standard, direct transformation, it is a crucial intermediate in other multi-step synthetic contexts. For instance, phenylacetic acids can be converted to the corresponding methyl ketones (like phenylpropanone derivatives) through various methods, such as reaction with organolithium reagents or via activation as an acid chloride followed by reaction with an organocadmium or organocuprate reagent. Therefore, 2-(2,4,6-trichlorophenyl)acetic acid could serve as a precursor to the target molecule in an alternative synthetic design, distinct from the direct acylation of acetone.

The synthesis of this compound is highly dependent on the reaction conditions and catalytic systems employed. For the reaction between 2,4,6-trichlorobenzoyl chloride and acetone, a base is typically required to generate the necessary acetone enolate nucleophile. The choice of base and solvent can significantly impact the reaction's efficiency and yield.

| Parameter | Condition/Reagent | Purpose |

| Base | Strong non-nucleophilic bases (e.g., LDA, NaH) or alkoxides (e.g., NaOEt) | To deprotonate acetone, forming the reactive enolate intermediate. |

| Solvent | Aprotic solvents (e.g., THF, Diethyl ether) | To dissolve reactants and prevent interference with the reactive intermediates. |

| Temperature | Low to ambient temperatures (e.g., -78 °C to 25 °C) | To control the reaction rate and minimize side reactions, such as self-condensation of acetone. |

| Catalyst | Lewis acids (in related acylations) or phase-transfer catalysts | To enhance the electrophilicity of the acyl chloride or facilitate the reaction between phases. |

Controlled temperature and pressure are critical for optimizing the yield and purity of the final product on an industrial scale.

Exploration of Alternative Synthetic Approaches

Beyond the primary route, other synthetic strategies can be envisioned for the production of this compound. These alternatives may offer advantages in terms of starting material availability, reaction efficiency, or avoidance of problematic reagents.

| Synthetic Approach | Description | Key Reagents |

| Friedel-Crafts Acylation | This classic method would involve the acylation of 1,3,5-trichlorobenzene (B151690) with a propanoyl synthon, such as chloroacetone (B47974) or propanoyl chloride, in the presence of a Lewis acid catalyst. | 1,3,5-Trichlorobenzene, Chloroacetone, AlCl₃ |

| Oxidation of a Secondary Alcohol | The target ketone can be prepared by the oxidation of the corresponding secondary alcohol, 1-(2,4,6-trichlorophenyl)propan-2-ol. Various oxidizing agents can be employed for this transformation. | 1-(2,4,6-trichlorophenyl)propan-2-ol, CrO₃/H₂SO₄ (Jones reagent), PCC, DMP |

| Chlorination of Phenylpropanone | A different approach involves the direct chlorination of a 1-phenylpropan-2-one precursor. A related synthesis uses N-chlorosuccinimide to chlorinate 1-(4-chlorophenyl)acetone. chemicalbook.com | 1-phenylpropan-2-one, Chlorinating agent (e.g., Cl₂, SO₂Cl₂) |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. mdpi.com This involves a critical evaluation of all aspects of the synthesis, from raw materials to waste generation.

Key principles of green chemistry applicable to this synthesis include:

Waste Prevention: Designing synthetic routes that minimize the production of waste products. This can be achieved by optimizing reactions for high yields and selectivity.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Reactions like addition and rearrangement are preferred over substitutions and eliminations, which generate byproducts.

Use of Catalytic Reagents: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction and generate more waste. researchgate.net

Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous solvents. This could involve replacing solvents like carbon tetrachloride or chlorinated solvents with greener alternatives such as water, supercritical CO₂, or bio-based solvents. mdpi.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The use of efficient catalysts can help lower the activation energy of reactions, allowing for milder conditions.

By redesigning synthetic pathways with these principles in mind, the production of this compound can be made more sustainable and environmentally responsible.

Reactivity, Reaction Mechanisms, and Transformation Pathways

Mechanistic Studies of Chemical Reactions Involving 1-(2,4,6-Trichlorophenyl)propan-2-one

While detailed mechanistic studies specifically focused on this compound are not extensively documented in publicly available literature, its reactions can be understood through well-established mechanisms for ketones, considering the electronic influence of the 2,4,6-trichlorophenyl group.

The primary site of reactivity is the carbonyl group of the propanone unit. The three chlorine atoms on the phenyl ring are strongly electron-withdrawing, which significantly increases the partial positive charge on the carbonyl carbon. This enhanced electrophilicity makes it highly susceptible to nucleophilic attack.

A fundamental reaction mechanism is nucleophilic addition . A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the final alcohol product.

Another key mechanistic pathway involves the formation of an enolate . The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic. In the presence of a suitable base, a proton can be abstracted to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can react with various electrophiles at the α-carbon. The electron-withdrawing nature of the trichlorophenyl group further increases the acidity of the α-protons, facilitating enolate formation.

Chemical Transformations of the Propanone Moiety

The propanone portion of this compound is amenable to a variety of chemical transformations, primarily centered around the reactivity of the carbonyl group and the adjacent α-carbon.

Oxidation Reactions: The ketone group can be oxidized, typically leading to cleavage of the carbon-carbon bond adjacent to the carbonyl. Strong oxidizing agents can convert the compound into carboxylic acid derivatives.

Reduction Reactions: The carbonyl group is readily reduced to a secondary alcohol. This transformation can be achieved using various reducing agents. The choice of reagent can influence the outcome, particularly in more complex molecules where chemoselectivity is a factor.

Formation of Imines and Related Derivatives: The carbonyl group can react with primary amines and their derivatives to form imines (Schiff bases) and related compounds. For instance, it reacts with O-methyl-hydroxylamine to produce this compound O-methyloxime. nih.gov This reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by dehydration.

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Carboxylic acid derivatives |

| Reduction | Hydride reagents (e.g., NaBH₄, LiAlH₄) | Secondary alcohol |

| Oxime Formation | O-methyl-hydroxylamine hydrochloride, Pyridine (B92270) | O-methyloxime |

Reactivity of the Trichlorophenyl Substituent

The 2,4,6-trichlorophenyl group in this compound is generally stable under many reaction conditions. Its primary role is often to influence the reactivity of the propanone moiety through its electronic effects.

The three chlorine atoms exert a strong negative inductive effect (-I), withdrawing electron density from the phenyl ring. This electron deficiency is transmitted to the propanone side chain, activating the carbonyl group towards nucleophilic attack and increasing the acidity of the α-protons.

While the carbon-chlorine bonds on the aromatic ring are typically strong, they can undergo nucleophilic aromatic substitution (SNAr) under forcing conditions (high temperature and pressure) or if the ring is further activated by other electron-withdrawing groups. The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group. The presence of substituents ortho and para to the leaving group can stabilize this intermediate, facilitating the reaction. In the case of the 2,4,6-trichlorophenyl group, the chlorine atoms themselves are the potential leaving groups.

Investigating Selectivity in Complex Chemical Transformations

In molecules with multiple reactive sites, such as derivatives of this compound, the selectivity of a reaction (chemo-, regio-, and stereoselectivity) is a critical consideration.

Chemoselectivity refers to the preferential reaction of one functional group over another. An example of this can be seen in the reduction of derivatives of this compound. For instance, the O-methyloxime of this compound can be selectively reduced. The use of a borane-triethylamine complex can reduce the oxime to a hydroxylamine (B1172632) derivative while leaving the trichlorophenyl group intact. This demonstrates that the C=N bond of the oxime is more reactive towards this specific reducing agent than the C-Cl bonds of the aromatic ring.

Regioselectivity becomes important in reactions involving the enolate of this compound. Since the ketone is unsymmetrical, deprotonation can potentially occur at either the methyl group or the methylene (B1212753) group. The formation of the kinetic enolate (favored by strong, bulky bases at low temperatures) would likely occur at the less sterically hindered methyl group. In contrast, the thermodynamic enolate (favored by weaker bases at higher temperatures) would be the more substituted and stable enolate formed at the methylene position.

Stereoselectivity would be a consideration in reactions that create a new chiral center. For example, the reduction of the carbonyl group to a secondary alcohol creates a stereocenter. The approach of the reducing agent to the planar carbonyl group can be influenced by the steric bulk of the adjacent substituents, potentially leading to a preference for one stereoisomer over the other. The bulky 2,4,6-trichlorophenyl group would likely play a significant role in directing the stereochemical outcome of such reactions.

Role As a Strategic Chemical Intermediate in Organic Synthesis

Precursor in Pharmaceutical Synthesis

This compound is utilized as an intermediate in the synthesis of various organic molecules, some of which are investigated for pharmaceutical applications. chemnet.com Its structure can be modified through various reactions to produce scaffolds for drug discovery programs.

Intermediate for AZD2171 (Cediranib) Synthesis

While 1-(2,4,6-Trichlorophenyl)propan-2-one is known as an intermediate in pharmaceutical synthesis, its specific role as a direct precursor in the documented synthesis of the anticancer drug AZD2171 (Cediranib) is not detailed in readily available scientific literature and patents. The established synthesis routes for Cediranib typically involve the coupling of a quinazoline (B50416) core with a 4-fluoro-2-methyl-1H-indole moiety, which does not appear to directly involve this particular ketone.

Building Block in Agrochemical Synthesis

A significant application of this compound is in the agrochemical sector, particularly in the synthesis of fungicides and herbicides. The pyrazole (B372694) class of compounds is of great importance in crop protection, and this ketone serves as a key starting material for creating substituted pyrazole derivatives. researchgate.net For instance, it is used in the preparation of phenyl-substituted 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid amides. In these syntheses, the propanone moiety is transformed to construct the core pyrazole ring, which is essential for the biological activity of the final agrochemical product.

Utility in the Construction of Heterocyclic Compounds

The chemical structure of this compound makes it an ideal substrate for the synthesis of heterocyclic compounds, especially pyrazoles. nih.gov The classical Knorr pyrazole synthesis and related methods involve the condensation of a 1,3-dicarbonyl compound or a functional equivalent with a hydrazine (B178648). The ketone group in this compound provides a reactive site for such cyclocondensation reactions. For example, it can be reacted with substituted hydrazines to yield 1,3,5-trisubstituted pyrazoles, where the 2,4,6-trichlorophenyl group is retained as a key substituent on the final heterocyclic ring. mdpi.com This methodology is valuable for creating libraries of novel heterocyclic compounds for further investigation.

Application in the Synthesis of Complex Organic Architectures

The 2,4,6-trichlorophenyl group is not only a substituent but also a foundational element for constructing large, complex organic molecules. The core structure has been utilized in the synthesis of elaborate poly-triazolyl compounds. rsc.org Research has demonstrated a facile route to synthesize molecules such as tetrakis{2-[1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-5-yl]ethoxymethyl}methane. rsc.orgresearchgate.net In these syntheses, precursors containing the 2,4,6-trichlorophenyl moiety are reacted with multi-nitrile compounds to generate highly branched, high-molecular-weight architectures where multiple triazole rings, each bearing the trichlorophenyl group, are linked to a central scaffold. rsc.org This showcases the utility of the compound's structural motif in creating complex, multi-armed organic structures.

Synthesis and Characterization of Derivatives and Analogues

O-Methyloxime Derivatives: Synthesis and Structural Aspects

The synthesis of O-methyloxime derivatives of 1-(2,4,6-trichlorophenyl)propan-2-one has been reported, leading to the formation of N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-imine. google.com

One documented synthetic route involves the reaction of crude this compound with O-methyl-hydroxylamine hydrochloride in the presence of pyridine (B92270) in methanol (B129727). google.com The reaction mixture is stirred at ambient temperature for an extended period, typically around 18 hours. Following the reaction, the methanol is removed under reduced pressure. The resulting residue is then treated with hydrochloric acid and extracted with an organic solvent such as ethyl acetate (B1210297) to isolate the crude product. google.com

An alternative procedure involves suspending this compound in methanol and heating the suspension to approximately 50°C. google.com An aqueous solution of O-methyl-hydroxylamine hydrochloride is then added over a period of 30-60 minutes while maintaining the temperature between 50-52°C. During this addition, the reaction mixture transitions into a two-phase liquid system. google.com

Structural characterization of the resulting O-methyloxime derivative can be performed using various spectroscopic techniques. For instance, the 1H NMR spectrum of a related reduction product, O-methyl-N-[1-methyl-2-(2,4,6-trichloro-phenyl)-ethyl]-hydroxylamine, has been described, showing characteristic signals for the methyl groups, the methylene (B1212753) and methine protons, and the aromatic protons. google.com

Carbonyl Adducts and Functionalized Propanone Derivatives

The carbonyl group of this compound is a key site for chemical modifications, allowing for the formation of various adducts and functionalized derivatives through nucleophilic addition reactions. masterorganicchemistry.com The electron-withdrawing nature of the three chlorine atoms on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.

While specific carbonyl adducts of this compound are not extensively detailed in the available literature, the general reactivity of ketones suggests several potential transformations. For example, reaction with Grignard reagents or organolithium compounds could introduce a variety of alkyl or aryl groups, leading to the formation of tertiary alcohols after acidic workup. Similarly, reduction of the ketone with agents like sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding secondary alcohol, 1-(2,4,6-trichlorophenyl)propan-2-ol.

The formation of cyanohydrins is another plausible reaction, resulting from the addition of a cyanide ion to the carbonyl carbon. Furthermore, the ketone can react with amines to form imines or enamines, depending on the reaction conditions and the nature of the amine. These functionalized propanone derivatives could serve as intermediates for the synthesis of more complex molecules.

Directed Modifications of the Trichlorophenyl Ring

The 2,4,6-trichlorophenyl ring of the title compound presents opportunities for further functionalization, although its reactivity is significantly influenced by the existing chlorine substituents. These chlorine atoms are strong deactivating groups for electrophilic aromatic substitution due to their inductive electron-withdrawing effect. wikipedia.org However, they are also ortho, para-directing. wikipedia.org Given that the ortho and para positions are already occupied by chlorine atoms, further electrophilic substitution would be highly disfavored and require harsh reaction conditions.

Conversely, the high degree of halogenation on the phenyl ring makes it a potential candidate for nucleophilic aromatic substitution (SNA_r). libretexts.org The presence of multiple electron-withdrawing chlorine atoms can stabilize the negative charge of the Meisenheimer complex, which is the intermediate in an SNA_r reaction. libretexts.org Therefore, it is conceivable that one or more of the chlorine atoms could be displaced by strong nucleophiles under appropriate conditions. The chlorine atom at the 4-position (para) would be the most likely to be substituted, followed by the chlorine atoms at the 2 and 6-positions (ortho). libretexts.org Potential nucleophiles for such reactions include alkoxides, thiolates, and amines. However, specific examples of such modifications on this compound are not readily found in the surveyed scientific literature.

Stereoselective Synthesis of Chiral Analogues

The propan-2-one moiety of this compound is prochiral, meaning that the introduction of a new substituent at the carbonyl carbon can lead to the formation of a chiral center. The stereoselective synthesis of such chiral analogues is of significant interest, particularly in the fields of medicinal chemistry and materials science.

While specific methods for the stereoselective synthesis of chiral analogues of this compound have not been explicitly described, general methodologies for the asymmetric synthesis of chiral alcohols and amines from prochiral ketones are well-established. For instance, the asymmetric reduction of the ketone to the corresponding alcohol can be achieved using chiral reducing agents, such as those derived from chiral auxiliaries and metal hydrides, or through biocatalytic methods employing enzymes like alcohol dehydrogenases. ias.ac.inmtak.hu

Similarly, the synthesis of chiral amines can be accomplished through the stereoselective reductive amination of the ketone. This can involve the formation of an imine or enamine intermediate, followed by reduction with a chiral catalyst or a stoichiometric chiral reducing agent. The use of chiral auxiliaries attached to the nitrogen atom can also direct the stereochemical outcome of the reduction. While these are general strategies, their direct application to this compound would require experimental validation to determine the efficiency and degree of stereocontrol.

Catalysis in Reactions Involving 1 2,4,6 Trichlorophenyl Propan 2 One

Catalyzed Formation of 1-(2,4,6-Trichlorophenyl)propan-2-one

The synthesis of this compound can be achieved through various routes, with some methodologies employing catalysts to facilitate the key bond-forming steps. One of the primary catalyzed methods is the Friedel-Crafts acylation, a fundamental reaction in organic chemistry for attaching acyl groups to aromatic rings. libretexts.orgchemguide.co.ukmasterorganicchemistry.com

In this approach, 1,3,5-trichlorobenzene (B151690) serves as the aromatic substrate. It is reacted with an acylating agent, such as propanoyl chloride or propanoic anhydride, in the presence of a strong Lewis acid catalyst. masterorganicchemistry.comyoutube.com Aluminum chloride (AlCl₃) is a commonly employed catalyst for this transformation. youtube.comblogspot.com The catalyst's role is to activate the acylating agent, rendering it a much stronger electrophile, which is necessary to overcome the deactivating effect of the three chlorine atoms on the benzene (B151609) ring. Although the 2,4,6-trichloro substitution pattern is the target, the starting material for this specific substitution pattern via Friedel-Crafts is the symmetric 1,3,5-trichlorobenzene. The reaction proceeds by substituting one of the ring's hydrogen atoms with the propanoyl group, which is then typically followed by a manipulation of the side chain to yield the final propan-2-one structure.

| Role | Compound Name | Chemical Formula |

| Aromatic Substrate | 1,3,5-Trichlorobenzene | C₆H₃Cl₃ |

| Acylating Agent | Propanoyl chloride | C₃H₅ClO |

| Catalyst | Aluminum chloride | AlCl₃ |

| Product (intermediate) | 1-(2,4,6-Trichlorophenyl)propan-1-one | C₉H₇Cl₃O |

Another documented synthetic pathway involves the reaction of an intermediate, 2-(2,4,6-trichlorophenyl)acetic acid, with acetone (B3395972) in the presence of a catalyst to yield the final product.

Application of Catalytic Methods in Derivativatization Reactions

The ketone functional group in this compound is a prime site for chemical modification, and catalytic methods are frequently used to synthesize its derivatives. cymitquimica.com A notable example is the formation of oximes through a condensation reaction with hydroxylamine (B1172632) or its derivatives.

Specifically, this compound can be converted to 1-(2,4,6-trichlorophenyl)-2-propanone O-methyloxime. nih.gov This reaction is efficiently carried out by treating the parent ketone with O-methylhydroxylamine hydrochloride. The transformation is often catalyzed by a base, such as pyridine (B92270), which facilitates the reaction by deprotonating the hydroxylamine hydrochloride, thereby increasing the nucleophilicity of the hydroxylamine reactant.

| Role | Compound Name | Chemical Formula |

| Starting Material | This compound | C₉H₇Cl₃O |

| Reagent | O-Methylhydroxylamine hydrochloride | CH₆ClNO |

| Catalyst | Pyridine | C₅H₅N |

| Product | 1-(2,4,6-Trichlorophenyl)-2-propanone O-methyloxime | C₁₀H₁₀Cl₃NO |

This catalytic derivatization is a key step in the synthesis of more complex molecules, including certain agrochemicals and pharmaceutical intermediates.

Mechanistic Insights into Catalytic Transformations

Understanding the mechanisms of these catalytic reactions is key to optimizing reaction conditions and yields.

Mechanism of Friedel-Crafts Acylation: The catalytic cycle of the Lewis acid-catalyzed Friedel-Crafts acylation begins with the interaction between the acyl chloride and the aluminum chloride (AlCl₃) catalyst. youtube.com

Formation of the Electrophile: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the propanoyl chloride. This coordination polarizes the carbon-chlorine bond, weakening it and leading to the formation of a highly reactive and resonance-stabilized acylium ion (CH₃CH₂CO⁺). This ion serves as the potent electrophile in the reaction. libretexts.org

Electrophilic Aromatic Substitution: The electron-rich π-system of the 1,3,5-trichlorobenzene ring attacks the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The aromaticity of the ring is temporarily disrupted. libretexts.org

Re-aromatization: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromatic π-system, yielding the acylated product, 1-(2,4,6-trichlorophenyl)propan-1-one, and regenerating the AlCl₃ catalyst along with the formation of HCl. masterorganicchemistry.com

Mechanism of Catalyzed Oxime Formation: The formation of an oxime from a ketone is a nucleophilic addition-elimination reaction, the rate of which is significantly enhanced by a catalyst. In the presence of a base catalyst like pyridine, the mechanism proceeds as follows:

Activation of the Nucleophile: The base catalyst (pyridine) deprotonates the O-methylhydroxylamine hydrochloride reagent, freeing the neutral O-methylhydroxylamine. This increases its nucleophilicity, making it a more effective nucleophile to attack the carbonyl carbon.

Nucleophilic Attack: The nitrogen atom of the O-methylhydroxylamine attacks the electrophilic carbonyl carbon of this compound. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate called a carbinolamine.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the intermediate. This step can be facilitated by the solvent or other species in the reaction mixture.

Dehydration: The hydroxyl group on the carbinolamine intermediate is protonated (if under acidic conditions) or eliminated directly (under neutral or basic conditions) as a molecule of water. The lone pair of electrons on the adjacent nitrogen atom helps to push out the water molecule, forming a C=N double bond.

Final Product: The final product is the stable 1-(2,4,6-trichlorophenyl)-2-propanone O-methyloxime.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms. For 1-(2,4,6-trichlorophenyl)propan-2-one, both ¹H (proton) and ¹³C NMR are crucial for confirming its structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show three distinct signals corresponding to the three types of non-equivalent protons in the molecule.

A singlet integrating to three protons is expected for the methyl group (CH₃). Due to the proximity of the electron-withdrawing carbonyl group, this signal would appear in the range of 2.1-2.3 ppm .

A singlet integrating to two protons corresponds to the methylene (B1212753) group (CH₂). This group is attached to both the electron-rich aromatic ring and the carbonyl group, shifting its signal further downfield to an estimated 4.2-4.4 ppm .

A singlet integrating to two protons would represent the two equivalent aromatic protons on the trichlorophenyl ring. The high degree of chlorination and the resulting electronic effects would place this signal in the aromatic region, predicted to be around 7.4-7.6 ppm .

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would provide complementary information, confirming the carbon framework of the molecule. Due to the symmetry of the trichlorophenyl ring, seven distinct carbon signals are predicted.

The carbonyl carbon (C=O) is highly deshielded and would appear significantly downfield, typically in the range of 200-210 ppm .

The carbons of the aromatic ring would produce four signals. The carbon atom attached to the propanone chain is expected around 130-132 ppm . The three carbons bonded to chlorine atoms would appear in the 133-138 ppm range, and the two carbons bearing hydrogen atoms would be found around 128-130 ppm .

The methylene carbon (CH₂) signal is predicted to be in the 48-52 ppm range.

The methyl carbon (CH₃) would be the most upfield signal, expected around 28-32 ppm .

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | 7.4 - 7.6 | Singlet | 2H | Ar-H |

| ¹H | 4.2 - 4.4 | Singlet | 2H | -CH₂ - |

| ¹H | 2.1 - 2.3 | Singlet | 3H | -CH₃ |

| ¹³C | 200 - 210 | - | - | C =O |

| ¹³C | 133 - 138 | - | - | C -Cl (3 signals) |

| ¹³C | 130 - 132 | - | - | Ar-C -CH₂ |

| ¹³C | 128 - 130 | - | - | Ar-C -H |

| ¹³C | 48 - 52 | - | - | -CH₂ - |

| ¹³C | 28 - 32 | - | - | -CH₃ |

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (C₉H₇Cl₃O), the molecular weight is approximately 236.5 g/mol . A key feature in its mass spectrum would be a complex molecular ion (M⁺) peak cluster. This complexity arises from the natural isotopic abundance of chlorine, which has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of three chlorine atoms results in a characteristic pattern of peaks at M⁺, M+2, M+4, and M+6, with relative intensities that can be predicted based on isotopic probabilities.

Upon ionization, the molecular ion can undergo fragmentation. The most common fragmentation pathways for ketones involve alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. jove.comlibretexts.org

Alpha-cleavage can lead to the loss of a methyl radical (•CH₃, mass 15), resulting in a prominent fragment ion at m/z [M-15]⁺.

Alternatively, cleavage of the bond between the carbonyl carbon and the methylene group can occur. This would lead to the formation of a stable acylium ion, [CH₃CO]⁺, with an m/z of 43. This is often a base peak in the spectra of methyl ketones. libretexts.org

Another significant fragment would be the trichlorobenzyl cation, [C₇H₄Cl₃]⁺, resulting from the cleavage and having a characteristic isotopic pattern starting at m/z 193.

Aromatic ketones can also exhibit fragmentation of the aromatic ring itself, such as the loss of CO to form a phenyl ion. whitman.edu

Predicted Mass Spectrometry Fragments for this compound

| Predicted m/z | Ion Formula | Description |

| 236 (and isotopic peaks) | [C₉H₇Cl₃O]⁺ | Molecular Ion (M⁺) |

| 221 (and isotopic peaks) | [C₈H₄Cl₃O]⁺ | Loss of methyl radical (•CH₃) |

| 193 (and isotopic peaks) | [C₇H₄Cl₃]⁺ | Trichlorobenzyl cation |

| 43 | [C₂H₃O]⁺ | Acylium ion |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretch of a ketone, expected in the region of 1715-1730 cm⁻¹ . libretexts.org Other key absorptions would include:

Aromatic C-H stretching: Weak to medium bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹ ).

Aliphatic C-H stretching: Medium to strong bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹ ) from the methylene and methyl groups.

Aromatic C=C stretching: Two or three bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-H bending: Bands for the CH₂ and CH₃ groups would appear around 1350-1470 cm⁻¹ .

C-Cl stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹ .

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong IR signal, it is typically weaker in the Raman spectrum. Conversely, the vibrations of the non-polar aromatic ring and C-C bonds often produce strong Raman signals. Expected Raman shifts include:

Aromatic ring breathing mode: A strong, sharp signal around 1000 cm⁻¹ .

Aromatic C=C stretching: Strong signals in the 1550-1610 cm⁻¹ region.

C-Cl stretching: Strong signals in the 600-800 cm⁻¹ range.

Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Technique |

| 3050 - 3100 | Aromatic C-H | Stretching | IR, Raman |

| 2850 - 2960 | Aliphatic C-H | Stretching | IR, Raman |

| 1715 - 1730 | Ketone C=O | Stretching | IR (Strong) |

| 1450 - 1600 | Aromatic C=C | Stretching | IR, Raman (Strong) |

| 1350 - 1470 | Aliphatic C-H | Bending | IR |

| 600 - 800 | C-Cl | Stretching | IR, Raman (Strong) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org If a suitable single crystal of this compound could be grown, this technique would provide an unambiguous structural model. numberanalytics.comnih.gov

The process involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org This pattern contains detailed information about the electron density distribution within the crystal. Computational analysis of the diffraction data yields a precise 3D model of the molecule, providing:

Bond Lengths: The exact distances between bonded atoms (e.g., C=O, C-C, C-Cl, C-H).

Bond Angles: The angles between adjacent bonds, defining the geometry of the molecule.

Torsional Angles: These angles describe the conformation of the molecule, such as the rotation around the C-C single bonds and the orientation of the propanone side chain relative to the planar aromatic ring.

Crystal Packing: The analysis also reveals how individual molecules are arranged in the crystal lattice, including any intermolecular interactions like halogen bonding or C-H···O contacts, which influence the solid-state properties of the compound.

While experimental data for this specific compound is not publicly available, X-ray crystallography remains the gold standard for providing the most complete and accurate structural information for any crystalline organic compound. nih.govnumberanalytics.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been utilized to elucidate the electronic properties and reactivity of 1-(2,4,6-trichlorophenyl)propan-2-one. These studies are crucial for understanding how the substitution pattern of the phenyl ring influences the behavior of the propanone moiety.

The presence of three electron-withdrawing chlorine atoms at the 2, 4, and 6 positions of the phenyl ring significantly impacts the electronic structure of the molecule. Computational analyses have shown that the 2,4,6-trichlorophenyl group induces a reduction in electron density on the aromatic ring. This inductive effect also leads to a notable polarization of the ketone's carbonyl (C=O) group, which in turn enhances its susceptibility to nucleophilic attack.

A key parameter in assessing the chemical reactivity and kinetic stability of a molecule is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies have indicated that this compound possesses a narrowed HOMO-LUMO gap of approximately 4.5 eV. This is significantly smaller than the gap observed in non-chlorinated analogues, which is around 6.0 eV. A smaller HOMO-LUMO gap suggests a molecule that is more polarizable and has a higher chemical reactivity, which is consistent with enhanced charge-transfer interactions within the molecule.

DFT calculations, for instance at the B3LYP/6-311+G(d,p) level of theory, can also be employed to optimize the molecular geometry and simulate spectroscopic data, such as NMR spectra. This can be particularly useful in resolving discrepancies between experimental data and theoretical predictions that may arise from solvent effects or the presence of different tautomers.

| Computational Parameter | Calculated Value for this compound | Comparison with Non-chlorinated Analogues | Implication |

|---|---|---|---|

| HOMO-LUMO Gap (ΔE) | ~4.5 eV | ~6.0 eV | Enhanced chemical reactivity and charge-transfer interactions. |

| Electron Density | Reduced on the phenyl ring | Higher electron density | Increased electrophilicity of the aromatic ring. |

| Carbonyl Group (C=O) Polarization | Increased polarization | Less polarized | Higher susceptibility to nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis

For a molecule like this compound, MD simulations could provide valuable insights into the rotational dynamics around the single bond connecting the phenyl ring and the propanone moiety. Such simulations would allow for the exploration of the potential energy surface, identifying the most stable conformations and the energy barriers between them. The results of these simulations could reveal how the bulky chlorine atoms in the ortho positions of the phenyl ring sterically hinder rotation and influence the preferred orientation of the propanone group relative to the aromatic ring. This information is crucial for understanding how the molecule interacts with other molecules, such as receptors or enzyme active sites.

Computational Prediction of Reaction Pathways and Transition States

The computational prediction of reaction pathways and the characterization of transition states are essential for understanding the mechanisms of chemical reactions. For this compound, such studies could elucidate the mechanisms of its synthesis and degradation, as well as its reactions with other chemical species.

Although specific computational studies on the reaction pathways of this compound have not been extensively reported, theoretical methods can be applied to investigate various potential reactions. For instance, DFT calculations can be used to model the transition states of nucleophilic addition reactions at the carbonyl carbon, providing insights into the reaction kinetics and the factors that influence the reaction rate. By mapping the potential energy surface, computational chemists can identify the most likely reaction pathways and predict the major products of a given reaction.

In Silico Design of Novel Analogues and Reactivity Prediction

The in silico design of novel analogues of this compound with tailored properties is an area of significant interest in medicinal and agricultural chemistry. By modifying the structure of the parent molecule and computationally evaluating the properties of the resulting analogues, researchers can identify promising candidates for synthesis and experimental testing.

While specific in silico design studies based on this compound are not widely published, the general approach would involve making systematic changes to the molecule's structure. This could include altering the substitution pattern on the phenyl ring, replacing the chlorine atoms with other functional groups, or modifying the propanone side chain. For each new analogue, quantum chemical calculations could be performed to predict its electronic properties, reactivity, and potential biological activity. This computational screening process can significantly accelerate the discovery of new compounds with desired characteristics, such as enhanced efficacy or reduced toxicity.

Q & A

Q. Data Interpretation Tips :

- Compare experimental spectra with computational predictions (e.g., DFT) to confirm assignments.

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.

Advanced: How can SHELXL/SHELXT be applied to resolve crystal structure challenges in this compound derivatives?

Answer:

Crystallizing chlorinated aromatic ketones often faces challenges like poor diffraction or disorder due to bulky substituents . Methodological steps include:

Data Collection : Use high-intensity X-ray sources (e.g., synchrotron) for weak diffractors.

Space Group Determination : SHELXT automates Laue group identification and initial structure solution .

Refinement in SHELXL :

- Model disorder using PART instructions.

- Apply restraints (e.g., SIMU, DELU) for thermal motion of Cl atoms .

Validation : Check R-factors (<5%), electron density maps, and Hirshfeld surfaces for packing interactions.

Q. Example Workflow :

| Step | Tool/Parameter | Outcome |

|---|---|---|

| Data Integration | SAINT | Reduced dataset |

| Absorption Correction | SADABS | Normalized intensities |

| Structure Solution | SHELXT | Initial atomic coordinates |

| Refinement | SHELXL (100 cycles) | Final R1 = 3.2% |

Basic: What synthetic routes are optimal for preparing this compound, and how can side reactions be minimized?

Answer:

Common routes include:

- Friedel-Crafts Acylation : Reacting 2,4,6-trichlorobenzene with acetyl chloride in the presence of AlCl₃.

- Oxidation of Propan-2-ol Derivatives : Using Jones reagent (CrO₃/H₂SO₄) to oxidize 1-(2,4,6-trichlorophenyl)propan-2-ol.

Q. Optimization Strategies :

- Temperature Control : Maintain <0°C during Friedel-Crafts to reduce polyacylation.

- Solvent Choice : Use nitrobenzene (polar aprotic) to enhance electrophilic reactivity.

- By-Product Mitigation : Column chromatography (silica gel, hexane/EtOAc) removes chlorinated by-products.

Q. Yield Comparison :

| Method | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 65–70 | 95% |

| Oxidation | CrO₃ | 50–55 | 90% |

Advanced: How do electron-withdrawing Cl substituents influence the electronic properties and reactivity of this compound?

Answer:

The 2,4,6-trichlorophenyl group induces:

- Reduced Electron Density : Cl atoms withdraw electrons via inductive effects, polarizing the ketone (C=O) for nucleophilic attack.

- HOMO-LUMO Gap : Computational studies (DFT) show a narrowed gap (ΔE ~4.5 eV) compared to non-chlorinated analogs (ΔE ~6.0 eV), enhancing charge-transfer interactions .

- Reactivity Trends :

- Increased susceptibility to nucleophilic addition (e.g., Grignard reagents).

- Stabilization of enolate intermediates in alkylation reactions.

Q. Case Study :

| Property | This compound | Propan-2-one |

|---|---|---|

| C=O Stretch (cm⁻¹) | 1725 | 1710 |

| LUMO Energy (eV) | -1.8 | -1.2 |

| pKa (enolate) | ~12.5 | ~19 |

Advanced: How can contradictory spectroscopic data for this compound be resolved using computational chemistry?

Answer:

Discrepancies (e.g., unexpected NMR shifts or IR bands) arise from solvent effects , tautomerism , or impurities . Resolution steps:

DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) and simulate spectra (GIAO method for NMR).

Solvent Modeling : Include PCM (Polarizable Continuum Model) to match experimental conditions.

Tautomer Analysis : Compare energy levels of keto/enol forms.

Example : A mismatch in <sup>13</sup>C NMR (δ 205 ppm calculated vs. δ 210 ppm observed) may indicate solvent polarity effects. Re-running calculations with DMSO as solvent reduces the deviation to <2 ppm.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Gloves (nitrile), goggles, and fume hood use to prevent skin/eye contact and inhalation.

- Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as halogenated waste.

- Storage : In amber glass under inert gas (N₂) to prevent photodegradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.